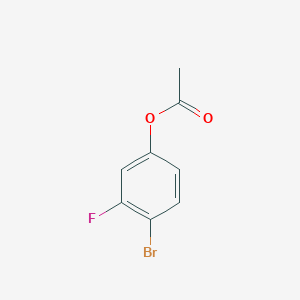

4-Bromo-3-fluorophenyl acetate

Description

4-Bromo-3-fluorophenyl acetate is a halogenated aromatic ester widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Structurally, it consists of a phenyl ring substituted with bromine at the 4-position, fluorine at the 3-position, and an acetate group (-OAc) at the 1-position (or adjacent positions depending on regiochemistry). This compound is critical in synthesizing carbamates, oxazolidinones, and acrylate derivatives, which are prevalent in drug discovery pipelines .

Synthesis: The compound is typically synthesized via acetylation of hydroxyl-containing precursors. For example, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one reacts with acetic anhydride (Ac₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (Et₃N) to yield the corresponding acetate ester . Similar methods are employed for related derivatives, emphasizing the versatility of this scaffold in modular synthesis.

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

(4-bromo-3-fluorophenyl) acetate |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 |

InChI Key |

UJQKVVSLWNHFIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Examples :

- 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2)

- 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS 202000-99-5)

Comparison : - Structural Differences : Halogen positions (e.g., 2,5-difluoro vs. 3-fluoro) alter electronic effects. The carboxylic acid group (-COOH) increases polarity and acidity (pKa ~2–4) compared to esters, enhancing water solubility .

- Similarity Scores : Computed similarity indices (0.91 for analogs in ) suggest comparable reactivity but distinct steric and electronic profiles.

Physicochemical and Functional Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₈H₆BrFO₂ | 231.04 | Acetate ester | Acyl transfer, hydrolysis |

| Methyl 2-(4-bromo-3-fluorophenyl)acetate | C₁₀H₁₀BrFO₂ | 259.09 | Methyl ester | Cross-coupling, ester saponification |

| (E)-Ethyl-3-(4-bromo-3-fluorophenyl)acrylate | C₁₁H₁₀BrFO₂ | 273.10 | α,β-unsaturated ester | Conjugate addition, cycloadditions |

| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C₈H₅BrF₂O₂ | 249.03 | Carboxylic acid | Metal coordination, salt formation |

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to specific positions. Bromine’s bulkiness influences steric hindrance in cross-coupling reactions.

- Solubility : Esters (e.g., acetate, methyl ester) exhibit lower water solubility than carboxylic acids, impacting their utility in aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.